molecular formula C15H14FNO2 B5676287 N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5676287
M. Wt: 259.27 g/mol
InChI Key: OHBGKWJHRKOVHG-UHFFFAOYSA-N
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Description

"N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide" is a chemical compound of interest in various scientific research areas, particularly in the development of pharmaceuticals and organic chemistry. This compound, characterized by the presence of both fluorophenyl and methoxyphenyl groups attached through an acetamide linkage, is explored for its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including the use of palladium-catalyzed processes or specific reagents to introduce fluorine or methoxy groups into the phenyl ring. For instance, compounds with similar structures have been synthesized through reactions involving halogenated precursors or by employing specific catalysts to facilitate the desired bond formation between the aromatic rings and the acetamide moiety (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including "N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide," can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods help in understanding the spatial arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. Structural analysis may reveal the planarity of the aromatic systems and the orientation of substituents which influence the compound's physical and chemical properties.

Chemical Reactions and Properties

Chemical reactions involving "N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide" could include nucleophilic substitution reactions where the fluorine atom or the methoxy group could participate. The compound's reactivity can also be influenced by the acetamide group, which may undergo hydrolysis or other reactions under certain conditions. The presence of electron-donating and withdrawing groups on the aromatic rings could affect the compound's reactivity towards electrophilic or nucleophilic agents.

Physical Properties Analysis

The physical properties of "N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide," such as melting point, boiling point, solubility in various solvents, and crystalline structure, can be studied to understand its behavior in different environments. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties, including acidity or basicity, stability under various conditions, and reactivity towards different chemical reagents, are essential for predicting how "N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide" interacts in chemical reactions. Investigating its potential to participate in hydrogen bonding, its electronic distribution, and its ability to form stable intermediates in synthetic pathways is vital for its application in organic synthesis.

Scientific Research Applications

Green Synthesis in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, a structurally related compound, is significant in the production of azo disperse dyes. A novel catalytic hydrogenation method using a Pd/C catalyst has been developed for synthesizing this compound, offering higher activity, selectivity, and stability compared to traditional methods. This advancement in green synthesis demonstrates a potential area of application for related compounds such as N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in industrial dye production (Zhang Qun-feng, 2008).

Advanced Drug Synthesis and Structure Analysis

Research on the synthesis of novel glucocorticoid receptor agonists like AZD-5423, which involves similar structural components to N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide, shows the compound's potential in the development of advanced pharmaceuticals. The research covers different crystalline forms and their absorption characteristics, providing insights into the design of more effective drug molecules (Peter Norman, 2013).

Radiopharmaceutical Applications

Compounds structurally related to N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide have been explored in the development of radioligands for imaging purposes. For example, research on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as a radioligand for peripheral benzodiazepine receptors (PBR) highlights the potential of similar compounds in diagnostic imaging and radiopharmaceutical applications (Ming-Rong Zhang et al., 2003).

Potential in Pesticide Development

The synthesis and characterization of derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, indicate potential applications in developing new pesticides. These derivatives have been studied for their crystal structures and potential as pesticide agents, suggesting a similar role for N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in this field (E. Olszewska et al., 2008).

Inhibitory Activity in Biological Systems

The synthesis and evaluation of 2-(4-methoxyphenyl) ethyl] acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) demonstrate the compound's potential role in regulating biological systems. These derivatives have shown significant inhibitory activity, which could be relevant for N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in similar biological applications (A. Saxena et al., 2009).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBGKWJHRKOVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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